molecular formula C14H14F3NO3S B8444767 (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid

Cat. No.: B8444767
M. Wt: 333.33 g/mol
InChI Key: OLYRJSZMXDZDLY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group and a methylthio substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindolinone core, introduction of the trifluoromethyl group, and incorporation of the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the methylthio group may modulate its reactivity and stability. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(Methylthio)-2-(1-oxo-4-methylisoindolin-2-yl)butanoic acid
  • (S)-4-(Methylthio)-2-(1-oxo-4-chloroisoindolin-2-yl)butanoic acid
  • (S)-4-(Methylthio)-2-(1-oxo-4-bromoisoindolin-2-yl)butanoic acid

Uniqueness

Compared to similar compounds, (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C14H14F3NO3S

Molecular Weight

333.33 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]butanoic acid

InChI

InChI=1S/C14H14F3NO3S/c1-22-6-5-11(13(20)21)18-7-9-8(12(18)19)3-2-4-10(9)14(15,16)17/h2-4,11H,5-7H2,1H3,(H,20,21)/t11-/m0/s1

InChI Key

OLYRJSZMXDZDLY-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F

Canonical SMILES

CSCCC(C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F

Origin of Product

United States

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